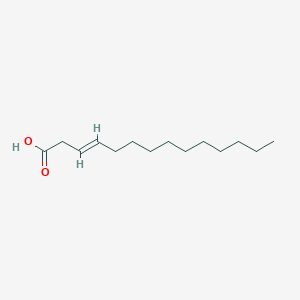

3E-tetradecenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H26O2 |

|---|---|

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(E)-tetradec-3-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-12H,2-10,13H2,1H3,(H,15,16)/b12-11+ |

InChI Key |

KYQLBACAKNAOOC-VAWYXSNFSA-N |

SMILES |

CCCCCCCCCCC=CCC(=O)O |

Isomeric SMILES |

CCCCCCCCCC/C=C/CC(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CCC(=O)O |

Synonyms |

3-tetradecenoic acid trans-3-tetradecenoic acid |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution in Model Organisms

Identification and Characterization in Botanical Sources: The Case of Grindelia oxylepis Seed Oil

One of the key botanical sources where 3E-tetradecenoic acid has been identified is the seed oil of Grindelia oxylepis, a plant belonging to the family Asteraceae. plantfadb.orgnih.gov Early research into the composition of this seed oil revealed the presence of unusual fatty acids, including trans-3-enoic acids.

A significant study published in the journal Lipids in 1966 was instrumental in identifying trans-3-hexadecenoic acid and, for the first time, trans-3-octadecenoic acid in the seed oil of Grindelia oxylepis. nih.gov The researchers also found evidence for the existence of other fatty acids with trans-3 unsaturation, laying the groundwork for the identification of this compound in this source. nih.gov The PlantFA database explicitly lists Grindelia oxylepis as a plant where (3E)-3-Tetradecenoic acid is found. plantfadb.org

Table 1: Fatty Acid Composition of Grindelia oxylepis Seed Oil

| Fatty Acid | Percentage (%) |

| trans-3-Hexadecenoic acid | 14 |

| trans-3-Octadecenoic acid | 2 |

| Other trans-3-enoic acids | Evidence of presence |

Source: Lipids (1966) 1, 301-304. nih.gov

Detection and Quantification of (3E)-Tetradecenoic Acid Isomers in Diverse Biological Matrices

The detection and quantification of specific fatty acid isomers like this compound within complex biological samples present a significant analytical challenge. This is due to the high structural similarity among isomers, which often have the same mass and similar chemical properties. researchgate.net Advanced analytical techniques are therefore essential for accurate isomer-specific profiling.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of fatty acids. mdpi.com For effective analysis, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility. mdpi.com The separation of these FAMEs on a suitable GC column allows for the distinction of different fatty acids based on their retention times. The mass spectrometer then provides information on the molecular weight and fragmentation pattern, aiding in identification.

For the precise determination of the double bond position in isomers, further derivatization techniques can be employed. One such method involves the formation of dimethyl disulfide (DMDS) adducts of the FAMEs. plos.org When analyzed by GC-MS, these adducts fragment in a predictable manner, revealing the original location of the double bond. plos.org

More recent advancements in mass spectrometry, such as ozone-induced dissociation (OzID) coupled with liquid chromatography (LC-MS), offer a powerful tool for the de novo identification of unsaturated fatty acids in complex mixtures. biorxiv.org This technique allows for the precise localization of double bonds without the need for prior derivatization. biorxiv.org

The quantification of fatty acid isomers can be achieved through the use of internal standards and the generation of calibration curves. nih.gov For instance, in a study on the quantification of fatty acid isomers in human cells, a known amount of an odd-chain fatty acid isomer was used as an internal standard to quantify other isomers. nih.gov The signal intensities of the diagnostic fragment ions from the mass spectrometer are used to determine the concentration of each isomer. nih.gov

Methodological Considerations for Isomer-Specific Profiling in Natural Products

The accurate profiling of fatty acid isomers in natural products requires careful consideration of the entire analytical workflow, from sample preparation to data analysis.

Sample Preparation: The initial step involves the extraction of total lipids from the biological matrix. This is typically followed by saponification or transesterification to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The resulting free fatty acids are then often derivatized to enhance their chromatographic separation and detection. Common derivatization methods include methylation to form FAMEs. mdpi.com

Chromatographic Separation: Gas chromatography is the workhorse for separating fatty acid isomers. The choice of the GC column is critical. Highly polar capillary columns are often used to achieve good separation of positional and geometric isomers of FAMEs. The temperature program of the GC oven is also optimized to maximize the resolution between closely eluting isomers.

Mass Spectrometric Detection and Identification: Mass spectrometry is indispensable for the identification of fatty acid isomers. Electron impact (EI) ionization is commonly used in GC-MS, which generates a characteristic fragmentation pattern for each FAME. However, for unambiguous determination of the double bond position, specialized techniques are necessary. As mentioned earlier, derivatization to DMDS adducts followed by GC-MS analysis is a well-established method. plos.org Alternatively, chemical ionization techniques or tandem mass spectrometry (MS/MS) approaches can provide more structural information. Modern techniques like LC-MS with OzID are emerging as powerful tools for isomer-resolved lipidomics. biorxiv.org

Quantification: For accurate quantification, a suitable internal standard should be added to the sample at the beginning of the analytical procedure. The internal standard should be a fatty acid that is not naturally present in the sample and has similar chemical properties to the analytes of interest. By comparing the peak area of the analyte to that of the internal standard, the concentration of the analyte can be determined. The development of calibration curves using certified reference standards is also crucial for absolute quantification. nih.gov

Table 2: Methodological Approaches for Fatty Acid Isomer Profiling

| Step | Technique/Method | Key Considerations |

| Sample Preparation | Lipid Extraction, Saponification/Transesterification | Efficiency of extraction, prevention of sample degradation. |

| Derivatization | Formation of Fatty Acid Methyl Esters (FAMEs), Dimethyl Disulfide (DMDS) Adducts | Completeness of the reaction, stability of the derivatives. |

| Separation | Gas Chromatography (GC) with polar capillary columns | Column selection, optimization of temperature program for isomer resolution. |

| Identification | Mass Spectrometry (MS), GC-MS, LC-MS with Ozone-Induced Dissociation (OzID) | Ionization technique, fragmentation analysis for double bond localization. |

| Quantification | Use of Internal Standards, Calibration Curves | Selection of appropriate internal standard, linearity of the calibration curve. |

Biosynthesis and Metabolic Pathways of Unsaturated C14 Fatty Acids

De Novo Fatty Acid Synthesis Pathways Relevant to Tetradecenoic Acid Formation

De novo synthesis of fatty acids is the primary pathway for producing saturated fatty acid chains from simple precursors. This process, occurring in the cytosol of many organisms, builds the carbon backbone that can be subsequently modified to create unsaturated forms like tetradecenoic acid. wikipedia.org The synthesis starts with acetyl-CoA, which is largely derived from the metabolism of carbohydrates. wikipedia.orglibretexts.org

The pathway sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain attached to an Acyl Carrier Protein (ACP). libretexts.org While the principal product of the cytosolic fatty acid synthase (FAS) complex in animals is the 16-carbon palmitic acid (C16:0), the synthesis of shorter-chain fatty acids, such as the 14-carbon myristic acid (tetradecanoic acid, C14:0), can occur. nih.govtno-pharma.comslideshare.net Myristic acid serves as the direct saturated precursor for tetradecenoic acid isomers. biorxiv.orgebi.ac.uk The production of C14:0 is typically the result of premature chain termination from the FAS complex. nih.gov

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis

| Enzyme | Function | Step in Pathway |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. | Initiation |

| Malonyl-CoA:ACP Transacylase (MAT) | Transfers the malonyl group from malonyl-CoA to the Acyl Carrier Protein (ACP). | Chain Elongation |

| β-Ketoacyl-ACP Synthase (KAS) | Condenses the growing acyl-ACP with malonyl-ACP. | Chain Elongation |

| β-Ketoacyl-ACP Reductase (KAR) | Reduces the β-keto group to a β-hydroxy group using NADPH. | Chain Elongation |

| β-Hydroxyacyl-ACP Dehydratase (DH) | Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP. | Chain Elongation |

| Enoyl-ACP Reductase (ER) | Reduces the trans-2 double bond to a saturated acyl-ACP using NADPH. | Chain Elongation |

Elongation and Desaturation Enzyme Systems: Insights into Double Bond Introduction and Stereochemistry

The introduction of double bonds into saturated fatty acyl-CoAs is catalyzed by a class of enzymes known as fatty acid desaturases. nih.govijs.si These enzymes are crucial for the synthesis of unsaturated fatty acids, including tetradecenoic acid isomers from myristic acid.

Desaturase enzymes perform dehydrogenation reactions, introducing a double bond at a specific position and with a defined stereochemistry. nih.gov In eukaryotes, this is typically an aerobic process requiring molecular oxygen and a reduced pyridine (B92270) nucleotide (like NADH). wikipedia.orgijs.si The most common desaturases in mammalian systems are Δ9, Δ6, and Δ5 desaturases, which introduce a cis double bond at the 9th, 6th, or 5th carbon from the carboxyl end, respectively. nih.govijs.si For instance, the Δ9 desaturase is responsible for converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9) and is highly active on 14- to 18-carbon saturated fatty acyl chains. ijs.siresearchgate.net

The formation of a (3E) or trans-3 double bond is less common than the formation of cis isomers. Most naturally occurring unsaturated fatty acids possess cis double bonds. ijs.si However, pathways for generating trans isomers exist. In some bacteria, a direct isomerization of a cis double bond to a trans configuration can occur without shifting its position, a mechanism used to adapt membrane fluidity. nih.gov The formation of (E,E)-10,12-tetradecadienoic acid from (Z)-11-tetradecenoic acid in some moth species is catalyzed by a desaturase that creates an E (trans) double bond, demonstrating that enzymes capable of producing trans isomers are present in nature. acs.orgacs.orgnih.gov

The dehydration step within the main de novo synthesis pathway, catalyzed by β-hydroxyacyl-ACP dehydratase, also generates a trans double bond intermediate (trans-2-enoyl-ACP), which is then immediately reduced. libretexts.org This highlights that trans configurations are biochemically accessible intermediates. The formation of a trans double bond at the C3 position could theoretically arise from a specialized desaturase or an isomerase acting on a pre-existing double bond.

Table 2: Comparison of Common Fatty Acid Desaturase Systems

| Enzyme System | Typical Substrate(s) | Product Double Bond | Stereochemistry |

|---|---|---|---|

| Δ9 Desaturase | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | C9-C10 | cis |

| Δ6 Desaturase | Linoleoyl-CoA (18:2n-6), α-Linolenoyl-CoA (18:3n-3) | C6-C7 | cis |

| Δ5 Desaturase | Dihomo-γ-linolenoyl-CoA (20:3n-6), Eicosatetraenoyl-CoA (20:4n-3) | C5-C6 | cis |

Investigated Biotransformation and Catabolic Routes for (3E)-Tetradecenoic Acid Analogues

Once synthesized, (3E)-tetradecenoic acid and its analogues can be incorporated into complex lipids or enter catabolic pathways for energy production. The primary route for fatty acid degradation is mitochondrial β-oxidation. fao.org

The catabolism of unsaturated fatty acids, particularly those with double bonds at odd-numbered positions like a Δ3 bond, requires auxiliary enzymes in addition to the core β-oxidation machinery. For a fatty acid with a double bond at the 3-position, β-oxidation would proceed for one cycle, producing a Δ3-enoyl-CoA. This intermediate is not a substrate for the next enzyme in the sequence, acyl-CoA dehydrogenase. An enzyme called enoyl-CoA isomerase is required to convert the Δ3 double bond to a Δ2 double bond (trans-2-enoyl-CoA), which can then re-enter the main β-oxidation spiral.

Besides catabolism, unsaturated fatty acids can undergo other biotransformations. Microbial systems are known to convert unsaturated fatty acids into various hydroxylated products. researchgate.net For example, some Pseudomonas species can hydrate (B1144303) a double bond to produce a hydroxy fatty acid. researchgate.net Furthermore, trans unsaturated fatty acids can be incorporated into cellular lipids, such as phospholipids (B1166683) and triacylglycerols, where they can influence membrane properties and the metabolism of other fatty acids. aocs.org Studies in Saccharomyces cerevisiae have shown that tetradecenoic acids with trans double bonds at various positions, including E2 and E4, can interact with and in some cases inhibit acyl-CoA synthetases, the enzymes that activate fatty acids for metabolism. nih.govresearchgate.net

Precursor-Product Relationships in Biological Systems

The synthesis of (3E)-tetradecenoic acid is intrinsically linked to central metabolic pathways. The ultimate precursor for its carbon backbone is acetyl-CoA, which is primarily generated from the breakdown of carbohydrates and amino acids. wikipedia.org

The direct saturated precursor is myristic acid (tetradecanoic acid). acs.org De novo fatty acid synthesis produces myristoyl-ACP, which is then hydrolyzed to myristic acid or converted to myristoyl-CoA. biorxiv.orgebi.ac.uk This C14:0 molecule is the substrate for a desaturase enzyme. In several insect species, myristic acid is desaturated to produce (Z)-11-tetradecenoic acid, establishing a clear precursor-product relationship. acs.orgacs.org The formation of (3E)-tetradecenoic acid would follow a similar logic, requiring a specific Δ3-desaturase that imparts an E configuration, or an isomerase acting on a different tetradecenoic acid isomer.

Table 3: Precursor-Product Pathway for C14 Unsaturated Fatty Acids

| Precursor | Enzymatic Process | Product |

|---|---|---|

| Glucose/Amino Acids | Glycolysis/Amino Acid Catabolism | Acetyl-CoA |

| Acetyl-CoA + Malonyl-CoA | De Novo Fatty Acid Synthesis (FAS) | Myristoyl-ACP/Myristic Acid (C14:0) |

| Myristic Acid (C14:0) | Acyl-CoA Synthetase | Myristoyl-CoA |

Enzymology and Biochemical Interactions

Characterization of Enzymes Involved in the Anabolism and Catabolism of (3E)-Tetradecenoic Acid

The metabolic lifecycle of (3E)-tetradecenoic acid involves several key enzyme families responsible for its synthesis (anabolism) and degradation (catabolism).

Anabolism: The biosynthesis of unsaturated fatty acids is a multi-step process involving fatty acid synthases (FAS) and desaturases. The foundational carbon chain is built by the FAS complex from precursors like acetyl-CoA and malonyl-CoA. hmdb.ca The introduction of double bonds into the saturated acyl chain is catalyzed by fatty acid desaturases. These enzymes are responsible for the diversity of unsaturated fatty acids in cells. pnas.orggsartor.org For instance, certain acyl-ACP desaturases specifically act on C14 and C16 acyl-ACPs to introduce double bonds. pnas.org In some plants, specific acyl-acyl carrier protein thioesterases (FatB) are key to producing medium-chain fatty acids, including C14:1 (tetradecenoic acid). researchgate.net While the direct enzymatic synthesis of the 3E isomer is not extensively detailed, the formation of various tetradecenoic acid isomers, such as (E/Z)-11-tetradecenoates by a single Δ11 desaturase, highlights the role of desaturases in generating C14 unsaturated fatty acids. gsartor.org

Catabolism: The breakdown of long-chain fatty acids primarily occurs via β-oxidation. However, recent research has unveiled an alternative catalytic pathway known as γ-oxidation, which directly involves the formation of 3-enoyl-CoA intermediates. acs.org Mitochondrial acyl-CoA dehydrogenases, specifically very-long-chain acyl-CoA dehydrogenase (VLCAD) and acyl-CoA dehydrogenase family member 9 (ACAD9), have been shown to catalyze the α,β-dehydrogenation of long-chain fatty acyl-CoAs as well as a β,γ-dehydrogenation, producing (3E)- and (3Z)-enoyl-CoA stereoisomers. acs.org This suggests that the catabolism of tetradecanoyl-CoA can yield (3E)-tetradecenoyl-CoA. These non-canonical intermediates cannot be directly processed by the next enzyme in the standard β-oxidation spiral, 2-enoyl-CoA hydratase (ECHS1). acs.org They require an isomerization step, catalyzed by enoyl-CoA isomerases such as ECI1, ECI2, or ECH1, to convert the β,γ double bond into the canonical α,β position (trans-2-enoyl-CoA), allowing the fatty acid to re-enter and proceed through the conventional β-oxidation pathway. acs.org

Substrate Specificity and Stereoselectivity of Enzymes Acting on Unsaturated C14 Fatty Acids

Enzymes that metabolize fatty acids often exhibit high degrees of specificity regarding the chain length, position, and stereochemistry of the double bond. This is particularly evident in enzymes that interact with C14 unsaturated fatty acids.

Acyl-CoA Dehydrogenases (ACADs): In the context of catabolism, both VLCAD and ACAD9 demonstrate a distinct stereochemical preference during the γ-oxidation of long-chain fatty acids. Quantitative analysis revealed that these enzymes produce a higher yield of the (3E) stereoisomer (approximately 66%) compared to the (3Z) stereoisomer (approximately 34%). acs.org This indicates a consistent stereochemical preference for forming the trans-isomer at the β,γ-position.

Acyl-CoA Synthetases (ACS): The activation of fatty acids by esterification to coenzyme A is a critical step for their metabolism, catalyzed by acyl-CoA synthetases (also known as fatty acid activation proteins, Faaps in yeast). Studies on four purified Saccharomyces cerevisiae Faaps (Faa1p, Faa2p, Faa3p, Faa4p) revealed significant differences in their ability to recognize and activate various isomers of tetradecenoic acid.

Faa1p and Faa4p both show a preference for the saturated C14:0 fatty acid (myristic acid) and the monounsaturated Z9-tetradecenoic acid. researchgate.net

Faa4p is highly selective and displays no detectable activity with tetradecenoic acids that have a trans double bond at positions C2-C3, C4-C5, C5-C6, C6-C7, C7-C8, or C9-C10. researchgate.net

Faa1p and Faa2p are more permissive, showing activity towards several trans isomers, including E4-, E6-, and E9-tetradecenoic acids. researchgate.net

Faa3p is highly restricted, only able to use E9-tetradecenoic acid as a substrate among the trans isomers tested. researchgate.net

Other Enzymes: Other enzyme classes also show a marked preference for C14 substrates. For example, certain wax ester synthases (WSDs) from Euglena gracilis readily utilize C14 fatty acids and alcohols, with significantly lower activity towards C16 and C18 substrates. researchgate.net Similarly, some plant acyl-ACP thioesterases are specialized to interrupt the fatty acid synthesis cycle early, cleaving C14 acyl-ACPs to release myristic acid. nih.gov

Table 1: Substrate Specificity of Various Enzymes for C14 Fatty Acid Isomers

| Enzyme | Organism | Substrate(s) / Specificity for C14 Isomers | Reference |

|---|---|---|---|

| VLCAD & ACAD9 | Human Mitochondria | Catalyze γ-oxidation, preferentially forming (3E)-enoyl-CoA over (3Z)-enoyl-CoA from long-chain saturated acyl-CoAs. | acs.org |

| Faa1p | Saccharomyces cerevisiae | Activates saturated C14:0, Z9-tetradecenoic acid, and trans isomers E4-, E6-, and E9-tetradecenoic acid. | researchgate.net |

| Faa2p | Saccharomyces cerevisiae | Activates trans isomers E4-, E6-, and E9-tetradecenoic acid. | researchgate.net |

| Faa3p | Saccharomyces cerevisiae | Highly specific; activates E9-tetradecenoic acid but not other tested trans isomers. | researchgate.net |

| Faa4p | Saccharomyces cerevisiae | No detectable activity with trans-tetradecenoic acids at positions C2 through C9. | researchgate.net |

| EgWSD2 & EgWSD5 | Euglena gracilis | High specificity for C14 fatty acids and C14 fatty alcohols. | researchgate.net |

Molecular Mechanisms of Enzyme-Substrate Recognition

The ability of enzymes to distinguish between fatty acids of varying chain lengths and degrees of unsaturation is rooted in their three-dimensional structure, particularly the architecture of the substrate-binding pocket.

Structural studies of fatty acid desaturases have provided significant insights into this recognition process. The crystal structure of the castor Δ9-18:0-ACP desaturase revealed a deep, narrow hydrophobic channel that serves as the binding pocket for the fatty acid substrate. pnas.org The length and shape of this channel are primary determinants of the enzyme's specificity for a particular chain length. The enzyme recognizes the acyl-chain length of the substrate and correctly positions the double bond by anchoring the fatty acid at a specific orientation within this channel. pnas.orgnih.gov

Site-directed mutagenesis and domain-swapping experiments have further elucidated the molecular basis for this specificity. In several desaturases, specific amino acid residues lining the substrate-binding pocket have been identified as critical for determining chain length preference and the regioselectivity of desaturation. nih.govfrontiersin.org For example, swapping a specific motif in an acyl-ACP thioesterase (ALT) with a preference for C14 3-hydroxy and β-keto acyl-ACPs led to significant changes in its chain-length and oxidation state specificity. nih.gov Similarly, studies on mammalian front-end desaturases identified several amino acid residues near the binding pocket (Arg216, Trp244, Gln245, and Leu323 in rat Δ6 desaturase) that are crucial for substrate specificity. nih.gov In human DHHC acyltransferases, modeling has shown that the acyl chain of the substrate is located within a hydrophobic cavity, with its terminal methyl group positioned against the cavity's ceiling, a mechanism that helps accommodate acyl chains of various lengths. mdpi.com

Table 2: Key Structural Features for Substrate Recognition in Fatty Acid Enzymes

| Enzyme Family | Key Structural Feature / Residues | Function in Recognition | Reference |

|---|---|---|---|

| Acyl-ACP Desaturases | Hydrophobic substrate-binding channel | Determines fatty acid chain length specificity and regioselectivity of double bond placement. | pnas.org |

| Castor Δ9-18:0-ACP Desaturase Mutants | G188L, M114F, M114Y | Mutations alter substrate specificity, increasing activity towards C16 and C14 acyl-ACPs. | pnas.org |

| Acyl-ACP Thioesterases (ALTs) | 31-CQH[G/C]RH-36 motif | Swapping this motif alters oxidation state and chain-length specificity. | nih.gov |

| Mammalian Δ6 Desaturase | Arg216, Trp244, Gln245, Leu323 | Residues located near the substrate-binding pocket that determine substrate specificity. | nih.gov |

| Human DHHC Acyltransferase | Hydrophobic cavity | Positions the acyl chain, with the terminal methyl group against the cavity ceiling, accommodating different lengths. | mdpi.com |

Development of Enzyme Inhibitors or Activators for Research Probes

Fatty acid analogs, including isomers of tetradecenoic acid, serve as valuable tools for studying enzyme function and metabolic pathways. These molecules can act as inhibitors or activators, allowing researchers to probe the roles of specific enzymes.

Inhibitors: Some isomers of tetradecenoic acid act as enzyme inhibitors. For example, E2-tetradecenoic acid is an inhibitor of the fatty acid activation proteins (Faaps) in S. cerevisiae, with Faa2p showing the highest sensitivity. researchgate.net This specific inhibition can be used to dissect the distinct roles of the different Faap enzymes in fatty acid trafficking and metabolism.

A well-known research probe is Triacsin C , a compound with trans double bonds that mimics unsaturated fatty acids. researchgate.net It is a potent and highly specific inhibitor of certain long-chain acyl-CoA synthetases. In yeast, Triacsin C is a powerful inhibitor of Faa2p (Ki = 15 nM) and, to a lesser extent, Faa4p (Ki = 2 µM), but it does not affect Faa1p or Faa3p. researchgate.net This differential inhibition makes Triacsin C an excellent tool for investigating the pathways regulated by Faa2p, separate from those managed by Faa1p.

Unsaturated fatty acids in general have been shown to inhibit other classes of enzymes. For instance, C14:1 to C24:1 unsaturated fatty acids are strong inhibitors of certain hyaluronidases and chondroitinases, with inhibitory potency often increasing with chain length. nih.gov

Activators and Modified Substrates: Modified fatty acids can also function as enzyme activators or ligands for nuclear receptors. Tetradecylthioacetic acid (TTA) , a C14 fatty acid analog where the carbon at position 3 is replaced by a sulfur atom, is a pan-peroxisome proliferator-activated receptor (PPAR) ligand. nih.gov By activating PPARs, TTA influences the expression of numerous genes involved in lipid metabolism, particularly those in catabolic pathways. This makes TTA and similar thia-fatty acids important research probes for studying metabolic regulation and diseases like obesity and insulin (B600854) resistance. nih.gov

Table 3: Research Probes Targeting Fatty Acid Enzymes

| Compound | Type | Target Enzyme(s) | Effect / Use | Reference |

|---|---|---|---|---|

| E2-Tetradecenoic acid | Inhibitor | Yeast Acyl-CoA Synthetase (Faa2p) | Inhibits fatty acid activation; used to probe enzyme function. | researchgate.net |

| Triacsin C | Inhibitor | Yeast Acyl-CoA Synthetases (potent against Faa2p, weak against Faa4p) | Potent, competitive inhibitor used to differentiate functions of Faa1p/Faa3p from Faa2p. | researchgate.net |

| Unsaturated Fatty Acids (C14:1-C24:1) | Inhibitor | Hyaluronidases, Chondroitinases | Noncompetitive inhibition; structure-activity relationship studies. | nih.gov |

| Tetradecylthioacetic Acid (TTA) | Activator / Ligand | Peroxisome Proliferator-Activated Receptors (PPARs) | Regulates gene expression for lipid catabolism; probe for metabolic studies. | nih.gov |

Chemical Synthesis and Advanced Derivatization for Research Applications

Stereoselective Synthetic Methodologies for (3E)-Tetradecenoic Acid

Achieving the correct stereochemistry of the double bond at the C-3 position is critical, as the geometric isomerism (E/Z or trans/cis) profoundly influences the molecule's physical properties and biological activity. Synthetic strategies are therefore focused on methods that provide high stereoselectivity, yielding the desired (E)-isomer, which is the trans configuration.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction widely used in organic synthesis. nih.govnumberanalytics.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed by a base, to produce an α,β-unsaturated product. numberanalytics.com The reaction proceeds through the formation of an enolate ion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. numberanalytics.com A subsequent elimination of a water molecule yields the final product. numberanalytics.com

A relevant application of this methodology was demonstrated in the preparation of the (3E,5Z)-3,5-alkadienyl system, a structural feature found in several insect pheromones. ebi.ac.uk In this approach, a Knoevenagel condensation of an (E)-2-alkenal with ethyl hydrogen malonate, catalyzed by piperidinium (B107235) acetate (B1210297), was employed to create the desired carbon backbone and double bond geometry. ebi.ac.uk

The Doebner modification of the Knoevenagel condensation is particularly useful when one of the activating groups on the methylene component is a carboxylic acid. organic-chemistry.org This variation typically uses pyridine (B92270) as the catalyst and solvent, which facilitates a decarboxylation step after the initial condensation, leading directly to an α,β-unsaturated carboxylic acid. organic-chemistry.org

Table 1: Key Features of Knoevenagel Condensation for Unsaturated Acid Synthesis

| Feature | Description | Reference |

| Reactants | Aldehyde or ketone + Active methylene compound (e.g., malonic acid or its esters). | numberanalytics.com |

| Catalysts | Typically weak bases like amines (e.g., piperidine) or their salts. | nih.govebi.ac.uk |

| Mechanism | Involves enolate formation, nucleophilic attack on the carbonyl, and subsequent elimination of water. | numberanalytics.com |

| Doebner Mod. | A variation using a malonic acid half-ester or malonic acid itself, often in pyridine, which promotes decarboxylation to yield the unsaturated acid. | organic-chemistry.org |

| Stereocontrol | Reaction conditions can be tuned to favor the formation of the desired (E)-isomer. | ebi.ac.uk |

Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that reorganizes fragments of alkenes by breaking and reforming carbon-carbon double bonds. ias.ac.in Cross-metathesis (CM), a variant of this reaction, involves two different olefin molecules and has become an essential tool in oleochemistry for modifying the chains of unsaturated fatty acids. researchgate.netscielo.br This technique can be used to shorten fatty acid chains or introduce new functional groups. researchgate.net Ruthenium-based catalysts, particularly those developed by Grubbs, are highly effective for these transformations due to their functional group tolerance. ias.ac.in In the context of synthesizing (3E)-tetradecenoic acid, a cross-metathesis reaction between a shorter terminal alkene and a suitable fatty acid precursor could be envisioned to construct the C-3 trans-double bond with high selectivity.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. unigoa.ac.inlibretexts.org The reaction pairs a carbonyl compound with a phosphorus ylide (a Wittig reagent), resulting in the formation of an alkene and triphenylphosphine (B44618) oxide. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur with other methods like alcohol dehydration. libretexts.org The stereochemical outcome (E or Z) of the reaction can often be controlled by the choice of ylide and reaction conditions, making it a highly valuable tool for the stereoselective synthesis of natural products. researchgate.net For the synthesis of (3E)-tetradecenoic acid, the reaction of an appropriate 12-carbon aldehyde with a stabilized phosphorus ylide would be a classic and reliable strategy to install the C-3 double bond with the required (E) stereochemistry.

Knoevenagel Condensation and Related Synthetic Approaches

Preparation of Stable Isotope-Labeled Analogues for Metabolic Tracing Studies

Stable isotope labeling is an indispensable technique for studying the metabolic fate of molecules in biological systems. symeres.com By replacing certain atoms (like ¹²C or ¹H) with their heavier, non-radioactive isotopes (like ¹³C or ²H), the compound becomes distinguishable by mass spectrometry, allowing it to be traced through complex metabolic pathways. symeres.com

The synthesis of isotope-labeled fatty acids has been well-documented. For instance, tetradecanoic acid has been successfully labeled with ¹³C at various positions, including C-1, C-3, and C-6. nih.gov These syntheses employ specific chemical routes to introduce the label precisely.

Labeling at C-1: This can be achieved by treating a 1-bromotridecane (B143060) precursor with potassium cyanide containing ¹³C (K¹³CN). The resulting ¹³C-labeled nitrile is then hydrolyzed to yield the [1-¹³C]tetradecanoic acid. nih.gov

Labeling at C-3: Synthesis of [3-¹³C]tetradecanoic acid can be performed by using [1-¹³C]1-bromododecane to alkylate diethyl sodiomalonate, followed by saponification and decarboxylation. nih.gov

Reformatsky Reaction: Another method for synthesizing isotope-labeled 3-hydroxy-fatty acids, including the C14 analogue, involves the Reformatsky reaction using 1,2-¹³C₂-ethyl bromoacetate, which introduces two ¹³C atoms into the molecule.

These established methodologies for saturated and hydroxylated fatty acids provide a clear blueprint for the synthesis of stable isotope-labeled (3E)-tetradecenoic acid for use in advanced metabolic tracing studies. nih.gov

Table 2: Examples of Isotope Labeling Strategies for C14 Fatty Acids

| Labeled Position | Precursor | Key Reaction | Reference |

| C-1 | 1-Bromotridecane, K¹³CN | Nitrile formation and hydrolysis | nih.gov |

| C-3 | [1-¹³C]1-Bromododecane | Malonic ester synthesis | nih.gov |

| C-1 & C-2 | Dodecanal, 1,2-¹³C₂-ethyl bromoacetate | Reformatsky reaction |

Design and Synthesis of Chemically Modified Derivatives for Mechanistic Investigations

To explore the structure-activity relationship and specific molecular interactions of (3E)-tetradecenoic acid, researchers design and synthesize chemically modified derivatives. These analogues incorporate specific structural changes that help to identify the key features of the molecule responsible for its biological effects.

Examples of such derivatization strategies include:

Modification of Unsaturation: Introducing additional unsaturated bonds, such as an alkyne group, into the fatty acid chain has been used to modulate the biological activity of related compounds. nih.gov For example, derivatives of 2-alkynoic acids with additional unsaturation were synthesized to enhance their antimycobacterial activity. nih.gov

Introduction of Heteroatoms: The synthesis of tetradecanoic acid hydrazones, where the carboxylic acid group is converted into a hydrazone moiety, has been explored in the search for new antifungal agents. researchgate.net

Epoxidation of the Double Bond: The targeted epoxidation of double bonds in polyunsaturated fatty acids is another route to create active derivatives. csic.es Fungal peroxygenases have been shown to perform highly regioselective and stereoselective epoxidation of fatty acids, providing a method to generate specific epoxide derivatives for biological testing. csic.es

Formation of Conjugated Systems: Derivatives of tetramic acid with extended polyenyl substituents have been synthesized from precursors like ascorbic acid via Wittig olefination. nih.gov This strategy allows for the creation of compounds with structural similarities to polyene antibiotics. nih.gov

These synthetic modifications provide crucial tools for mechanistic investigations, helping to elucidate metabolic pathways, identify molecular targets, and optimize biological activity.

High-Throughput Synthesis Strategies for (3E)-Tetradecenoic Acid Compound Libraries

High-throughput synthesis (HTS) enables the rapid creation of large collections of structurally related compounds, known as compound libraries. medchemexpress.com These libraries are invaluable for screening purposes, allowing researchers to efficiently test numerous variations of a parent molecule to discover compounds with enhanced or novel biological activities. mdpi.com

The development of a fatty acid compound library is a key tool for discovering new drugs, particularly for diseases related to energy metabolism. medchemexpress.com For a molecule like (3E)-tetradecenoic acid, a high-throughput approach would involve systematically varying aspects of its structure, such as:

Chain length

Position and geometry of the double bond

Modifications to the carboxylic acid headgroup

A modular synthetic approach is often employed, where different "building blocks" representing the tail and head groups are combined. beilstein-journals.org For example, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to generate libraries of amphiphilic compounds with diverse fatty acid tails in a combinatorial fashion. beilstein-journals.org Such strategies could be adapted to produce a library of (3E)-tetradecenoic acid analogues, which could then be subjected to high-throughput screening to identify lead compounds for further development. beilstein-journals.orgoup.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Identification of Unsaturated Fatty Acid Isomers

Chromatography is the cornerstone of fatty acid analysis, providing the necessary separation power to resolve complex mixtures of isomers. The choice of chromatographic technique is dictated by the analytical goal, whether it be routine profiling or detailed structural investigation.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for fatty acid analysis, offering high resolution and sensitivity. jfda-online.com However, due to their low volatility and inherent polarity, fatty acids like 3E-tetradecenoic acid require derivatization prior to analysis. restek.com This process converts the carboxylic acid group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME). jfda-online.commdpi.commdpi.com The choice of derivatization agent is critical for achieving complete and reproducible conversion. rsc.org

Common derivatization protocols involve either acid-catalyzed or base-catalyzed methods. jfda-online.com Acid-catalyzed methods, such as those using boron trifluoride (BF₃) in methanol (B129727) or acetyl chloride in methanol, can be applied to both free fatty acids and esterified fatty acids. jfda-online.comrestek.com Base-catalyzed methods, using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521), are generally restricted to esterified fatty acids for transesterification. jfda-online.com Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also used to create trimethylsilyl (B98337) (TMS) esters, which are suitable for GC-MS analysis. restek.com An automated online derivatization method using trimethyl sulfonium (B1226848) hydroxide (TMSH) has been shown to improve reproducibility for high-throughput fatty acid profiling. mdpi.com

Once derivatized, the FAMEs are separated on a GC column and detected by a mass spectrometer. The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint, allowing for the identification of the fatty acid.

Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Method Type | Target Analytes | Key Features | Citations |

| Boron Trifluoride (BF₃)-Methanol | Acid-Catalyzed | Total Fatty Acids (Free & Esterified) | Common and effective; requires heating; reagent can degrade over time. | restek.commdpi.com |

| Acetyl Chloride-Methanol | Acid-Catalyzed | Total Fatty Acids | Provides good accuracy and precision; can be used for differential labeling. | jfda-online.com |

| Sodium Methoxide (NaOCH₃) | Base-Catalyzed | Esterified Fatty Acids (for transesterification) | Rapid reaction at moderate temperatures. | jfda-online.com |

| Trimethyl Sulfonium Hydroxide (TMSH) | On-column methylation | Total Fatty Acids | Allows for rapid, automated online derivatization; improves reproducibility. | mdpi.com |

| BSTFA / MSTFA | Silylation | Free Fatty Acids, Hydroxyl Groups | Forms TMS esters; can also derivatize other functional groups. | restek.com |

High-performance liquid chromatography (HPLC) provides a powerful alternative to GC, particularly for analyzing fatty acids without derivatization. hplc.eu HPLC is especially useful for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids. hplc.eu Reversed-phase columns, such as C18, are commonly used for these separations. hplc.eu

Several detection methods can be coupled with HPLC for fatty acid analysis:

UV Detection: Unsaturated fatty acids possess chromophores (the carbon-carbon double bonds) that allow for detection using UV spectrophotometry. However, the response can be weak, and derivatization with a UV-absorbing moiety is sometimes employed to enhance sensitivity. unipi.it

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. lcms.cz It is compatible with gradient elution, which is often necessary for separating complex lipid mixtures. The Agilent 1290 Infinity ELSD, for instance, offers a uniform response and can detect analytes in the low-nanogram range. lcms.cz

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netuib.no This is a dominant technique in modern lipidomics, allowing for the detailed characterization and quantification of fatty acids and other lipids in a single chromatographic run. mdpi.comunipi.it Electrospray ionization (ESI) is a common interface used for LC-MS analysis of lipids. mdpi.com

While this compound is not inherently chiral, many biologically important fatty acids are, particularly those with hydroxyl or epoxide groups or specific branched-chain structures. aocs.orgresearchgate.net Chiral chromatography is essential for separating the enantiomers (non-superimposable mirror images) of these molecules, which often exhibit different biological activities. aocs.orgsigmaaldrich.com

Two main strategies are employed for the chiral resolution of fatty acids:

Indirect Separation: The enantiomeric fatty acids are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. aocs.orgsigmaaldrich.com

Direct Separation: The underivatized enantiomers are separated directly on a chiral stationary phase (CSP). aocs.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. acs.org Supercritical fluid chromatography (SFC) coupled with a chiral column has also emerged as a powerful platform for the high-throughput separation of chiral lipids. acs.org

For example, chiral phase HPLC has been used to resolve the optical isomers of epoxyeicosanoate derivatives, demonstrating the technique's utility in distinguishing between stereoisomers of modified fatty acids. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., UV, ELSD, MS)

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Raman Spectroscopy)

Spectroscopic methods are indispensable for the definitive structural elucidation of fatty acids, providing detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule. For this compound, NMR can confirm the length of the carbon chain, the presence and location of the carbon-carbon double bond, and its trans (E) configuration. nih.gov The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the geometry of the double bond.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is highly effective for identifying functional groups. aocs.orgmdpi.com In unsaturated fatty acids, a characteristic absorption band associated with the stretching of the C=C bond appears around 1660 cm⁻¹. acs.org The C-H stretching vibration of the hydrogens on the double bond (=C-H) gives a band around 3020 cm⁻¹. acs.org Furthermore, trans-unsaturated fatty acids exhibit a distinct absorption band around 960-970 cm⁻¹ due to the =C-H out-of-plane bending vibration, which is absent in their cis counterparts. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. It is particularly sensitive to non-polar bonds, making it well-suited for studying the carbon backbone and C=C double bonds in fatty acids. ifremer.fr The C=C stretching vibration in unsaturated fatty acids is a strong and characteristic Raman band. ifremer.frnih.gov Raman spectroscopy has been successfully used to predict the fatty acid composition in biological samples like adipose tissue. ifremer.fr

Table 2: Key Spectroscopic Features for the Characterization of this compound

| Technique | Feature | Typical Wavenumber/Chemical Shift | Structural Information | Citations |

| Infrared (IR) | =C-H Bending (out-of-plane) | ~960-970 cm⁻¹ | Confirms trans double bond geometry | acs.org |

| Infrared (IR) | C=C Stretching | ~1660 cm⁻¹ | Presence of a carbon-carbon double bond | acs.org |

| Infrared (IR) | =C-H Stretching | ~3020 cm⁻¹ | Presence of hydrogens on a double bond | acs.org |

| Raman | C=C Stretching | Strong, characteristic band | Presence and environment of the C=C bond | ifremer.frnih.gov |

| ¹H NMR | Olefinic Protons (-CH=CH-) | Dependent on structure | Position and geometry of the double bond | nih.gov |

| ¹³C NMR | Olefinic Carbons (-CH=CH-) | Dependent on structure | Position and geometry of the double bond | nih.gov |

Mass Spectrometry-Based Lipidomics for Targeted and Untargeted Profiling of Fatty Acids

Mass spectrometry (MS)-based lipidomics has revolutionized fatty acid research by enabling the comprehensive analysis of lipids in complex biological systems. researchgate.netmdpi.com This approach can be categorized into targeted and untargeted strategies.

Targeted Lipidomics: This approach focuses on the quantification of a predefined list of known fatty acids, including isomers like this compound. frontiersin.org It offers high sensitivity and specificity, making it ideal for hypothesis-driven research, such as validating potential biomarkers. nih.gov Targeted methods often use techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Untargeted Lipidomics: This discovery-driven approach aims to measure as many lipids as possible in a sample to obtain a global profile. nih.gov It is used to identify novel lipids or to find unexpected changes in lipid profiles between different experimental groups. nih.gov High-resolution mass spectrometers, such as time-of-flight (ToF) or Orbitrap instruments, are typically used for untargeted analysis. unipi.itnih.gov

A comprehensive workflow combining liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds (LC-OzID-MS) has been developed for the de novo discovery and identification of unsaturated fatty acids in complex mixtures, significantly expanding the known human lipidome. nih.gov

Fatty acid profiling is a key component of metabolomics, the large-scale study of small molecules within cells, biofluids, or tissues. frontiersin.orgresearchgate.net By applying GC-MS or LC-MS-based methods, researchers can perform comparative analyses of fatty acid profiles between different states (e.g., healthy vs. disease). frontiersin.orgnih.gov

These studies can reveal significant alterations in fatty acid metabolism. For instance, targeted metabolomic analysis of serum fatty acids has been used to identify potential biomarkers for predicting autoimmune diseases. frontiersin.org Similarly, an integrated lipidomic and metabolomic analysis revealed the effects of frozen storage on lipid profiles in pork. mdpi.com In cancer research, untargeted and targeted lipidomics have shown that the progression of non-alcoholic fatty liver disease to hepatocellular carcinoma is marked by a significant rearrangement of the serum lipidome, including a depletion of certain unsaturated fatty acids. nih.gov These applications highlight the power of MS-based techniques to provide insights into the metabolic roles and alterations of specific fatty acids like this compound in various biological contexts.

Advanced Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate analysis of this compound from intricate biological sources such as plant tissues, insects, and marine organisms necessitates sophisticated sample preparation and extraction methodologies. These protocols are designed to efficiently isolate total lipids, separate fatty acid fractions, and prepare them for subsequent analytical quantification, typically by gas chromatography-mass spectrometry (GC-MS). The process generally involves three main stages: lipid extraction from the homogenized tissue, purification or fractionation of the extract, and chemical derivatization to enhance volatility for GC analysis.

Initial Sample Handling

Prior to extraction, biological samples undergo specific handling to ensure stability and maximize extraction efficiency. For solid samples like insect tissues or plant seeds, this often includes freeze-drying (lyophilization) to remove water, followed by grinding or milling to increase the surface area for solvent interaction. nih.gov For instance, edible crickets (Acheta domesticus) are often frozen, sterilized, dried, and then ground into a powder before extraction. mdpi.com

Lipid Extraction Protocols

The extraction of the total lipid content, which includes this compound, is a critical first step. The choice of solvent and method depends on the nature of the sample matrix.

Folch and Bligh & Dyer Methods: These are considered "gold standard" liquid-liquid extraction techniques for lipids. jfda-online.comresearchgate.net The Folch method utilizes a chloroform (B151607)/methanol mixture to create a single-phase system with the sample's water content, effectively extracting lipids. mdpi.com Subsequent addition of water or a salt solution induces phase separation, with lipids concentrated in the lower chloroform layer. mdpi.com The Bligh and Dyer method is a variation using a smaller solvent volume, making it suitable for samples with high water content (~80%), such as fish muscle. jfda-online.comresearchgate.net It uses a specific chloroform/methanol/water ratio to achieve separation. jfda-online.com

Soxhlet Extraction: This is a common solid-liquid extraction technique used for drier samples like powdered insect meal or seeds. The sample is placed in a thimble and continuously washed with a heated solvent, such as hexane (B92381) or diethyl ether, which extracts the lipids over several hours. nih.govkosfaj.org

Other Methods: For specific applications, other protocols have been developed. An acidified isooctane/2-propanol system has been used for isolating non-esterified fatty acids (NEFAs) from plasma and tissues. nih.gov In the context of "green chemistry," alternative solvents like ethyl acetate (B1210297) have been explored to replace chlorinated solvents. researchgate.net For seaweeds, techniques like ultrasound-assisted extraction with methanol have been employed to enhance efficiency. scielo.br

The following table summarizes various extraction protocols used for fatty acid analysis from different biological matrices.

Table 1: Summary of Fatty Acid Extraction Protocols from Complex Biological Matrices

| Method | Biological Matrix | Solvents | Key Steps | Reference(s) |

|---|---|---|---|---|

| Folch Method | Edible Insects (e.g., Acheta domesticus powder) | Chloroform, Methanol | Homogenization with chloroform/methanol (2:1 v/v); washing with KCl solution; collection of chloroform phase. | mdpi.com |

| Bligh & Dyer Method | Fish Muscle, Seaweeds | Chloroform, Methanol, Water | Homogenization to a final solvent ratio of chloroform/methanol/water (2:2:1.8); centrifugation to separate phases. | jfda-online.comresearchgate.netscielo.br |

| Soxhlet Extraction | Insect Larvae Powder | Diethyl Ether or Hexane | Continuous extraction of powdered sample with heated solvent in a Soxhlet apparatus for several hours. | nih.govkosfaj.org |

| Dole Method (modified) | Human Plasma, Tissues | 2-Propanol, n-Hexane, Sulfuric Acid | Lipid extraction using 80/20 2-propanol/n-hexane (v/v) with 0.1% H₂SO₄. | nih.gov |

| Ultrasound-Assisted Extraction | Seaweeds | Methanol | Suspension of lyophilized algae in methanol followed by sonication. | scielo.br |

Purification by Solid-Phase Extraction (SPE)

Following the initial lipid extraction, the extract contains a complex mixture of lipid classes (e.g., triglycerides, phospholipids (B1166683), free fatty acids). For targeted analysis of this compound, it is often necessary to isolate the free fatty acid (FFA or NEFA) fraction from the more abundant esterified forms. Solid-phase extraction (SPE) is a widely used technique for this purpose. jfda-online.comresearchgate.net

SPE cartridges, commonly packed with aminopropyl-bonded silica, are used to separate lipids based on polarity. jfda-online.comlipidmaps.org A typical procedure involves dissolving the total lipid extract in a non-polar solvent and loading it onto the conditioned cartridge. Neutral lipids are eluted with solvents like chloroform and/or 2-propanol, while the free fatty acids are retained by the sorbent. The desired FFA fraction, containing this compound, is then eluted with a more polar, often acidified, solvent such as diethyl ether containing acetic or formic acid. lipidmaps.org This step not only purifies the sample but also enriches the concentration of the target analytes.

Derivatization for Gas Chromatography

Free fatty acids like this compound are not sufficiently volatile for direct analysis by gas chromatography and their polar carboxylic acid group can cause poor peak shape and column degradation. restek.com Therefore, a derivatization step is essential to convert them into more volatile and less polar esters, most commonly fatty acid methyl esters (FAMEs). lipidmaps.org

Acid-Catalyzed Esterification: This is a widely used method. A common reagent is boron trifluoride (BF₃) in methanol (14% w/v), which, when heated with the lipid extract, converts free fatty acids and transesterifies esterified fatty acids into FAMEs. jfda-online.comrestek.com Another common acidic catalyst is 5% HCl in methanol. scielo.br

Base-Catalyzed Transesterification: Reagents like sodium methoxide (NaOCH₃) in methanol or potassium hydroxide (KOH) in methanol are effective for transesterifying glycerolipids. mdpi.comjfda-online.com These methods are rapid and operate under mild conditions but are not suitable for derivatizing free fatty acids. jfda-online.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (TMS) esters. This method is effective but can also derivatize other functional groups like hydroxyls. restek.comresearchgate.net

The table below details common derivatization methods for preparing fatty acids for GC-MS analysis.

Table 2: Common Derivatization Protocols for Fatty Acid Analysis

| Method | Reagent(s) | Typical Conditions | Resulting Derivative | Reference(s) |

|---|---|---|---|---|

| Acid-Catalyzed Methylation | Boron Trifluoride in Methanol (BF₃-MeOH) | Heat at 60-100 °C for 10-60 minutes. | Fatty Acid Methyl Ester (FAME) | jfda-online.comrestek.com |

| Acid-Catalyzed Methylation | Methanolic HCl | Heat at 100 °C for 2 hours. | Fatty Acid Methyl Ester (FAME) | scielo.br |

| Base-Catalyzed Methylation | Sodium Methoxide (NaOCH₃) in Methanol | React at ~45 °C for 5 minutes, then neutralize. | Fatty Acid Methyl Ester (FAME) | jfda-online.comubd.edu.bn |

| Silylation | BSTFA + 1% TMCS | Heat at 60 °C for 60 minutes. | Trimethylsilyl (TMS) Ester | restek.comresearchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Acetone |

| Boron trifluoride |

| Carbon dioxide |

| Chloroform |

| Diethyl ether |

| Ethyl acetate |

| Formic Acid |

| Gallic acid monohydrate |

| Helium |

| Hexane |

| Methanol |

| Methyl nonadecanoate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| n-Hexane |

| Nitrogen |

| Petroleum ether |

| Potassium chloride |

| Potassium hydroxide |

| Pyridine (B92270) |

| Sodium chloride |

| Sodium hydroxide |

| Sodium methoxide |

| Sodium sulfate |

| Sulfuric acid |

| Tetrahydrofuran |

| Toluene |

| Tridecanoic acid |

| Trimethylchlorosilane (TMCS) |

Biological Roles and Ecological Impact in Non Clinical Contexts

Role in Inter- and Intra-species Chemical Communication (e.g., Pheromone Analogues and Semiochemicals)

3E-tetradecenoic acid belongs to a class of molecules that are structurally related to numerous insect pheromones. The specific geometry and position of the double bond are critical for the biological activity of these semiochemicals, which mediate communication both within and between species. While this compound itself is not always the primary active component, its structural motif is integral to many identified pheromones.

Research has shown that derivatives and analogues of tetradecenoic acid are key components of sex pheromones in various insect species. For instance, (3E,5Z)-tetradecadienoic acid, also known as megatomoic acid, is a sex pheromone component for certain insects. ebi.ac.uk Similarly, acetates derived from tetradecenols, such as (3E,7Z)-3,7-tetradecadienyl acetate (B1210297), are major constituents of the sex pheromones of agricultural pests like the potato tuber moth Symmetrischema tangolias. researchgate.net The synthesis of these complex pheromones often involves stereoselective methods to create the required (E) or (Z) double bonds at specific positions, highlighting the importance of the 3E-configuration for eliciting a biological response. researchgate.net The Pherobase, a comprehensive database of pheromones and semiochemicals, lists numerous tetradecenoic acid derivatives and related compounds that function as attractants and pheromones in the insect world. pherobase.compherobase.com

The table below summarizes examples of semiochemicals that are structurally related to this compound, illustrating the importance of the C14 backbone and specific double bond configurations in chemical ecology.

| Compound Name | Function | Species |

| (3E,5Z)-Tetradecadienoic acid | Sex Pheromone | Attagenus megatoma (Black carpet beetle) |

| (3E,7Z)-3,7-Tetradecadienyl acetate | Sex Pheromone | Symmetrischema tangolias (Potato pest) |

| (E)-3-Tetradecen-1-ol | Pheromone | Holcocerus hippophaecolus (Seabuckthorn carpenterworm) |

This table provides examples of tetradecenoic acid derivatives and their roles as semiochemicals.

Participation in Fundamental Cellular Signaling Pathways

Fatty acids and their derivatives are fundamental players in a multitude of cellular signaling cascades. mdpi.com They can act as second messengers or be precursors for a wide array of signaling molecules. This compound, as an unsaturated fatty acid, can be incorporated into cellular lipid pools and subsequently influence these pathways. evitachem.com This influence can be exerted through several mechanisms, including the modulation of membrane receptor activity, direct interaction with intracellular proteins, and serving as a substrate for the synthesis of bioactive lipid mediators. mdpi.com

The metabolism of fatty acids is intricately linked to cellular signaling. For example, the oxidation of long-chain fatty acids can produce intermediates that enter various metabolic and signaling pathways. acs.org While direct and specific signaling roles for this compound are not extensively detailed in the literature, the activities of structurally similar fatty acids provide a strong basis for its putative functions. The saturated counterpart, tetradecanoic acid (myristic acid), is known to be involved in the regulation of virulence in bacteria like Pseudomonas aeruginosa through quorum sensing pathways. frontiersin.org Furthermore, various tetradecenoic acid isomers have been shown to interact with and inhibit fatty acid activation proteins (Faaps) in yeast, demonstrating their ability to modulate enzymatic processes central to lipid metabolism and signaling. nih.gov

Contributions to Cellular Membrane Structure and Function, and Lipid Raft Dynamics

As a fatty acid, this compound is a potential building block for more complex lipids, such as phospholipids (B1166683) and glycerolipids, that are the primary constituents of cellular membranes. evitachem.com The physical properties of a fatty acid, including its chain length and the presence, number, and configuration of double bonds, critically influence the characteristics of the membranes into which it is incorporated. The single trans double bond in this compound affects the packing of acyl chains within the membrane bilayer.

The incorporation of unsaturated fatty acids like this compound can alter key membrane properties such as fluidity, thickness, and curvature. These changes, in turn, affect the function of membrane-embedded proteins, including receptors, channels, and enzymes. foodb.ca

Furthermore, fatty acids play a crucial role in the organization of specialized membrane microdomains known as lipid rafts. These domains are enriched in specific lipids like cholesterol and sphingolipids and serve as platforms for organizing cellular signaling events. nih.govresearchgate.net The fatty acid composition of the lipids within and surrounding these rafts is a key determinant of their stability, size, and protein composition. unibo.it By being incorporated into membrane lipids, this compound can influence the dynamics of lipid rafts, thereby modulating the signaling pathways that are initiated at these sites. evitachem.comnih.gov

Utilization as a Fatty Acid Trophic Marker in Ecological Food Web Studies

Fatty acid trophic markers (FATMs) are specific fatty acids that are synthesized by primary producers (e.g., different groups of microalgae) and are transferred relatively unchanged through the food web. nih.govresearchgate.net Analyzing the fatty acid profile of a consumer organism can thus provide valuable insights into its diet and the trophic links within an ecosystem. nih.govvliz.be

Various fatty acids, including specific C14 isomers, serve as important trophic markers in marine and aquatic environments. nih.gov For example, myristic acid (14:0) and certain isomers of tetradecenoic acid (14:1) can be indicative of particular dietary sources. vliz.be While the literature specifically identifying the 3E isomer of tetradecenoic acid as a standard trophic marker is limited, related compounds are routinely used. For instance, different isomers of tetradecenoic acid (14:1) are components of the fatty acid profiles used to study the diets of organisms like Alaskan arctic forage fishes. alaska.edu The presence and relative abundance of these markers help scientists to model energy flow through ecosystems and understand predator-prey relationships without direct observation. nih.gov

The table below lists fatty acids that are commonly used as trophic markers, including the class to which this compound belongs.

| Fatty Acid Marker (Abbreviation) | Common Name | Typical Source Indicated |

| 16:1(n-7) / 16:0 | Palmitoleic acid / Palmitic acid | Diatoms |

| 18:4(n-3) | Stearidonic acid | Flagellates |

| 20:1(n-9) & 22:1(n-11) | Gadoleic acid & Cetoleic acid | Calanoid Copepods |

| 14:0 | Myristic acid | General indicator, varies |

This table presents examples of established fatty acid trophic markers and their typical dietary sources in marine ecosystems.

Mechanistic Investigations of Antimicrobial Properties of Fatty Acid Derivatives and Analogues

Unsaturated fatty acids are widely recognized for their antimicrobial properties against a range of pathogens, including bacteria and fungi. nih.govnih.govfrontiersin.org The mechanisms underlying this activity are multifaceted and often involve the disruption of fundamental cellular processes in the target microbe.

One of the primary mechanisms of action is the disruption of the bacterial cell membrane. nih.govnih.gov The hydrophobic nature of the fatty acid allows it to insert into the phospholipid bilayer, which can lead to a loss of membrane integrity, increased permeability, and dissipation of the proton motive force essential for cellular energy production. nih.gov This disruption can cause leakage of vital intracellular components and ultimately lead to cell death. mdpi.com

Another key target for the antimicrobial action of unsaturated fatty acids is the bacterial fatty acid synthesis (FAS) pathway. nih.gov Research has demonstrated that some unsaturated fatty acids can specifically inhibit enzymes essential for this pathway, such as enoyl-acyl carrier protein reductase (FabI). nih.gov By blocking the synthesis of new fatty acids, these compounds starve the bacteria of the necessary building blocks for membrane construction and other vital functions. This inhibition of the FAS pathway is a promising target for the development of new antibacterial agents. nih.gov While studies may not always single out the this compound isomer, the general principles of antimicrobial activity are well-established for long-chain unsaturated fatty acids. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. wavefun.com These calculations solve approximations of the Schrödinger equation to yield information about a molecule's preferred three-dimensional arrangement (geometry), the distribution of electrons (electronic structure), and its propensity to react. wavefun.com For 3E-tetradecenoic acid, such calculations can predict its optimal geometry, including bond lengths, bond angles, and dihedral angles, particularly around the crucial C=C double bond that defines its trans (E) configuration.

Methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) are commonly used. researchgate.netaalto.fi By calculating the molecule's energy at different geometries, the lowest-energy (most stable) conformation can be identified. researchgate.net The electronic structure analysis reveals the distribution of electron density, which is key to understanding properties like polarity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they help predict the molecule's reactivity and kinetic stability.

While specific quantum chemical studies exclusively on this compound are not widely published, data for its saturated counterpart, tetradecanoic acid, and general principles from related molecules provide a basis for understanding its likely characteristics. acs.org For instance, the carboxyl group (-COOH) is the most reactive site, and the π-bond at the C3 position introduces a region of higher electron density, making it susceptible to electrophilic attack.

Table 1: Predicted Physicochemical and Quantum Chemical Properties (Note: Data is often derived from computational models and may vary based on the calculation method.)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape—the range of shapes the molecule can adopt by rotating around its single bonds. scispace.commdpi.com The presence of the rigid trans double bond significantly constrains the molecule's flexibility compared to its saturated analog, tetradecanoic acid.

Simulations can reveal how the long hydrocarbon tail interacts with itself and with surrounding molecules, such as water, lipids, or proteins. nih.gov By placing the molecule in a simulated environment (e.g., a water box or a lipid bilayer), researchers can study its orientation and interactions. These simulations show that the polar carboxylic acid head group will preferentially interact with other polar molecules, while the nonpolar tail will avoid water, a key factor in the formation of micelles or insertion into cell membranes. horizonepublishing.com MD simulations can also elucidate how this compound might bind within the active site of an enzyme, showing which intermolecular forces (like hydrogen bonds or van der Waals forces) stabilize the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Probes and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. neovarsity.orgresearchgate.net The fundamental principle is that the structure of a molecule determines its properties and, consequently, its biological effects. plos.org

In the context of this compound, a QSAR study would involve:

Data Collection : Assembling a dataset of fatty acid analogues with known biological activity for a specific target (e.g., inhibition of a particular enzyme).

Descriptor Calculation : For each molecule in the dataset, calculating a set of numerical values, known as molecular descriptors, that encode its structural, physicochemical, or electronic features.

Model Building : Using statistical methods or machine learning algorithms (like multiple linear regression or random forests) to build a model that correlates the descriptors with the observed biological activity. neovarsity.org

Validation : Rigorously testing the model's predictive power on an external set of compounds not used in its creation. semanticscholar.org

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues of this compound. plos.org This allows for the in silico screening of large virtual libraries of compounds to prioritize the most promising candidates for synthesis and testing as potential biological probes, potentially saving significant time and resources. nih.gov

In Silico Pathway Prediction and Metabolic Network Analysis for Fatty Acid Biosynthesis

In silico pathway prediction tools are used to hypothesize the metabolic routes that could lead to the synthesis of a specific compound within an organism. nih.gov These methods leverage large databases of known biochemical reactions and enzymes, such as KEGG and MetaCyc. frontiersin.org For a novel or less-common fatty acid like this compound, these tools can predict potential biosynthetic pathways by identifying plausible sequences of enzymatic reactions starting from common metabolic precursors.

Table 2: Chemical Compounds Mentioned

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data for Holistic Understanding of Fatty Acid Metabolism

A comprehensive understanding of the role of (3E)-tetradecenoic acid in biological systems necessitates a move beyond single-level analysis towards the integration of multiple omics disciplines. researchgate.net A systems biology approach, combining genomics, transcriptomics, proteomics, and lipidomics/metabolomics, offers a powerful framework for elucidating the complex and dynamic nature of fatty acid metabolism. nih.govnih.gov This holistic strategy is crucial for understanding how disturbances in lipid-related pathways contribute to the pathogenesis of various common diseases. nih.gov

The integration of these diverse datasets allows researchers to construct a more complete picture of molecular interactions across different biological layers. mdpi.com For instance, an integrative multi-omics study on human subcutaneous adipose tissue revealed that obesity is associated with a distinct fatty acid signature, with pathways for fatty acid metabolism being regulated at both the gene expression and protein abundance levels. nih.govresearchgate.net Such studies can pinpoint how genetic variations (genomics) influence gene expression (transcriptomics), which in turn alters protein levels (proteomics) and ultimately impacts the profile of fatty acids and other metabolites (metabolomics and lipidomics). e-enm.org

By applying these multi-omics strategies, researchers can investigate the specific enzymes and pathways that are involved in the synthesis, breakdown, and modification of (3E)-tetradecenoic acid. For example, multi-omics analysis in papillary thyroid carcinoma identified enhanced fatty acid metabolism, including hydrolysis, transportation, and oxidation, as a key feature of the disease's progression. frontiersin.orgnih.gov This type of integrated analysis can reveal novel regulatory mechanisms and the functional consequences of altered (3E)-tetradecenoic acid levels in various physiological and pathological states. The use of genome-scale metabolic models (GEMs) can further serve as a scaffold to integrate this multi-omics data, helping to predict metabolic fluxes and identify potential biomarkers or therapeutic targets related to (3E)-tetradecenoic acid metabolism. e-enm.org

High-Throughput Screening Methodologies for the Discovery of New Biological Activities of (3E)-Tetradecenoic Acid Analogues

High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for specific biological activities. Applying HTS methodologies to analogues of (3E)-tetradecenoic acid can uncover novel functions and potential therapeutic applications.

The core of this approach involves developing robust and automated assays that can measure a specific biological response. For instance, live-cell-based HTS assays have been developed to screen for inhibitors of fatty acid uptake. nih.gov These assays often use fluorescent fatty acid analogs, where a decrease in intracellular fluorescence indicates that a test compound is inhibiting the transport of the fatty acid into the cell. assaygenie.commoleculardevices.combioassaysys.com A library of (3E)-tetradecenoic acid analogues could be screened using such a system to identify compounds that modulate fatty acid transport proteins.

Another HTS approach is the fluorescence polarization (FP) assay. This technique can be used to identify small molecule inhibitors of specific enzymes. For example, an FP assay was developed to screen for inhibitors of fatty acid adenylating enzymes in Mycobacterium tuberculosis. nih.gov This involved a fluorescently labeled bisubstrate inhibitor that would be displaced by active compounds, leading to a change in the polarization of the emitted light. nih.gov A similar assay could be designed for enzymes known or suspected to interact with (3E)-tetradecenoic acid.

The process of discovering new biological activities would involve the following steps:

Library Synthesis: A diverse library of (3E)-tetradecenoic acid analogues would be chemically synthesized, modifying aspects such as chain length, the position and geometry of the double bond, and the addition of various functional groups.

Assay Development: A specific and sensitive HTS assay would be developed based on a hypothesized biological function, such as enzyme inhibition, receptor binding, or modulation of a metabolic pathway.

Screening: The library of analogues would be screened using the automated HTS platform.

Hit Identification and Validation: Compounds that show significant activity ("hits") are identified and then re-tested in secondary assays to confirm their activity and determine their potency and specificity.

Through these methodologies, new biological roles for derivatives of (3E)-tetradecenoic acid can be systematically explored, potentially leading to the discovery of new lead compounds for drug development.

Advanced Bioinformatic Approaches for the Analysis of Complex Fatty Acid Metabolomics Data

The large and complex datasets generated by lipidomics studies require sophisticated bioinformatic and computational tools for meaningful analysis and interpretation. spiedigitallibrary.org These tools are essential for processing raw data, identifying and quantifying individual lipid species like (3E)-tetradecenoic acid, and placing them within the context of broader biological pathways. nih.gov

Several platforms and software packages have been developed to address the challenges of lipidomics data analysis. These tools support various stages of the workflow, from initial data processing to statistical analysis and biological interpretation. nih.govoup.com

Data Processing and Lipid Identification: Software like LipidFinder , LIQUID , and Lipostar are used for processing raw mass spectrometry data to distinguish and quantify lipid features from noise and contaminants. oup.commoldiscovery.com They can help in the putative identification of lipids by comparing experimental data against online databases. oup.com Vendor-neutral software like Skyline can be used for both targeted and untargeted analysis, allowing for the creation of quantitative methods for specific lipids. clipidomics.com